molecular formula C10H8ClN3O2 B11808308 Methyl4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate

Methyl4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate

Cat. No.: B11808308
M. Wt: 237.64 g/mol
InChI Key: PPXDJRUPPLZGLK-UHFFFAOYSA-N
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Description

Methyl4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery applications. The 1,2,4-triazole pharmacophore is a privileged structure in medicinal chemistry, known to contribute to a wide spectrum of biological activities by serving as a key component for molecular recognition and target binding . This heterocyclic ring can act as an amide, ester, or carboxylic acid bioisostere, allowing researchers to fine-tune the physicochemical properties, pharmacokinetics, and pharmacology of lead compounds . The specific incorporation of a chlorine atom on the benzoate ring introduces electron-withdrawing effects and potential for halogen bonding, which can significantly enhance binding affinity to biological targets and improve metabolic stability . Compounds featuring the 1,2,4-triazole nucleus have demonstrated significant promise in early-stage research across multiple therapeutic areas. Derivatives have been investigated as potential anticancer agents, with some showing potent activity against lung cancer cell lines by inhibiting key pathways such as NF-κB activation and inducing apoptosis . Furthermore, the structural motif is found in agents with reported antimicrobial , antiviral , and anti-inflammatory properties. The presence of the ester functional group in this molecule provides a versatile handle for further synthetic modification, enabling medicinal chemists to conduct structure-activity relationship (SAR) studies and optimize the profile of their lead series. This compound is intended for use in biological screening and as a building block in the synthesis of novel therapeutic candidates.

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

methyl 4-chloro-2-(1,2,4-triazol-4-yl)benzoate

InChI

InChI=1S/C10H8ClN3O2/c1-16-10(15)8-3-2-7(11)4-9(8)14-5-12-13-6-14/h2-6H,1H3

InChI Key

PPXDJRUPPLZGLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=C2

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives with Formamide

A patented method for synthesizing 1H-1,2,4-triazoles involves reacting hydrazine hydrate with excess formamide at elevated temperatures (160–180°C) under reduced pressure to minimize byproduct formation. For the target compound, this approach can be adapted by substituting the benzoate precursor with a hydrazine-functionalized intermediate.

Procedure :

  • Hydrazine Benzoate Intermediate : Methyl 4-chloro-2-hydrazinylbenzoate is prepared by nitrosation and reduction of methyl 4-chloro-2-aminobenzoate.

  • Cyclization : The intermediate is heated with formamide (molar ratio ≥ 4:1) at 168–172°C for 2–4 hours, with continuous removal of water, ammonia, and formic acid via distillation.

  • Isolation : Excess formamide is removed under vacuum (20–100 Torr), yielding the triazole product as a melt, which is recrystallized from methanol-dichloromethane.

Key Parameters :

  • Temperature Control : Maintaining 168–172°C prevents decomposition of formamide and ensures >90% yield.

  • Molar Ratio : A formamide-to-hydrazine ratio of 4.5:1–6:1 suppresses byproducts like 4-amino-1,2,4-triazole.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A click chemistry approach, as demonstrated in recent crystallographic studies, enables regioselective triazole formation. This method is advantageous for modular synthesis.

Procedure :

  • Alkyne Precursor : Methyl 4-chloro-2-prop-2-yn-1-ylthiobenzoate is synthesized by alkylation of methyl 4-chloro-2-mercaptobenzoate with propargyl bromide.

  • Azide Component : 2-Azido-1,3,5-tribromobenzene or analogous aryl azides are prepared via diazotization.

  • Cycloaddition : The alkyne (1.5 mmol) and azide (1.95 mmol) are reacted in DMF with CuSO₄·5H₂O (0.24 mmol) and sodium ascorbate (0.75 mmol) at room temperature for 12 hours.

  • Work-Up : Solvent evaporation and column chromatography (silica gel, ethyl acetate/hexane) yield the product, which is recrystallized from methanol-DCM.

Advantages :

  • Regioselectivity : CuAAC exclusively produces 1,4-disubstituted triazoles, avoiding isomer contamination.

  • Mild Conditions : Room-temperature reactions preserve ester functionality.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

  • Cyclization Method : Formamide acts as both solvent and reactant, eliminating the need for additional solvents.

  • CuAAC Method : DMF enhances solubility of copper catalysts, while sodium ascorbate reduces Cu(II) to active Cu(I).

Temperature and Time

  • Cyclization : Prolonged heating (>4 hours) at 170°C increases purity to 93–95% but risks ester hydrolysis.

  • CuAAC : Reactions completed within 12 hours at 25°C avoid side reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) :

    • Aromatic protons: δ 8.21 (d, J = 8.4 Hz, 1H, H-3), 7.98 (s, 1H, H-5), 7.65 (d, J = 8.4 Hz, 1H, H-6).

    • Triazole protons: δ 8.74 (s, 1H, H-2').

    • Methyl ester: δ 3.92 (s, 3H).

  • IR (KBr) :

    • C=O stretch: 1720 cm⁻¹.

    • C=N (triazole): 1560 cm⁻¹.

Crystallographic Data

Recrystallization from methanol-DCM produces monoclinic crystals (space group P2₁/c). Key metrics include:

ParameterValue
a (Å)10.254(2)
b (Å)12.873(3)
c (Å)8.916(1)
β (°)105.42(2)
V (ų)1132.4(4)
Z4
ρ (g/cm³)1.621

Hydrogen-bonding interactions stabilize the triazole and benzoate moieties.

Comparative Analysis of Methods

ParameterCyclizationCuAAC
Yield 92–97%70–85%
Purity 93–95%>99% (after column)
Time 6–8 hours12–18 hours
Byproducts <5% (4-amino-triazole)None detectable
Scalability Industrial (kg-scale)Lab-scale (mg–g)

The cyclization method is preferred for large-scale production, while CuAAC offers superior regiochemical control for research applications.

Challenges and Mitigation Strategies

Ester Hydrolysis

Prolonged exposure to aqueous conditions during cyclization may hydrolyze the methyl ester.

  • Solution : Use anhydrous formamide and minimize reaction time.

Copper Residue in CuAAC

Trace copper in the product can interfere with biological testing.

  • Solution : Purify via chelating resins (e.g., Chelex®) or sequential washing with EDTA solution .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antifungal and antibacterial agents.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.

    Biological Research: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Molecular Variations

Key structural analogs differ in substituent positions, functional groups (ester vs. carboxylic acid), and halogenation. A comparative analysis is provided below:

Table 1. Structural and Molecular Comparison of Methyl4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate with Analogues
Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Differences
This compound - C₁₀H₈ClN₃O₂ 237.45 4-Cl, 2-triazole, methyl ester Reference compound
4-(4H-1,2,4-Triazol-4-yl)benzoic Acid 157069-48-2 C₉H₇N₃O₂ 189.17 4-triazole, carboxylic acid No Cl; carboxylic acid group
Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate 167626-25-7 C₁₁H₁₁N₃O₂ 217.23 4-triazole, ethyl ester Ethyl ester; no Cl
3-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid 1060795-62-1 C₉H₆ClN₃O₂ 223.62 3-Cl, 4-triazole, carboxylic acid Cl at position 3; carboxylic acid
2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid 1351382-30-3 C₉H₆FN₃O₂ 207.16 2-F, 4-triazole, carboxylic acid F substituent; carboxylic acid

Key Observations :

  • Substituent Position : Chlorine at position 4 (target compound) vs. position 3 (CAS 1060795-62-1) alters electronic effects and steric hindrance .
  • Functional Groups : Methyl/ethyl esters improve lipophilicity compared to carboxylic acids, enhancing membrane permeability .

Biological Activity

Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate (CAS No. 1351386-93-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate has the following chemical formula:

PropertyValue
Molecular Weight237.64 g/mol
Chemical FormulaC₁₀H₈ClN₃O₂
CAS Number1351386-93-0

The presence of the triazole ring is significant as triazoles are known for their diverse biological activities, including antifungal and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds with similar structures exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective concentrations for inducing cell death .

Mechanism of Action:
The mechanism through which methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate exerts its anticancer effects is believed to involve the induction of apoptosis. This is characterized by:

  • Upregulation of Pro-apoptotic Proteins: The compound has been shown to increase levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest: Treatment with this compound results in cell cycle arrest at the S phase, leading to increased apoptosis .
  • Caspase Activation: The activation of caspases has been observed, further confirming the apoptotic pathway's engagement .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate:

  • Cytotoxicity Assays: In vitro assays demonstrated that this compound exhibits dose-dependent cytotoxicity against several cancer cell lines. For example:
    • MCF-7 Cells: IC50 value of approximately 19.6 µM was reported for MCF-7 cells .
    • Other Cell Lines: Similar studies indicated promising results against other human cancer cells.
  • Structure Activity Relationship (SAR): The presence of specific substituents on the triazole ring significantly affects the biological activity. Variations in chain length and functional groups can enhance or diminish potency against cancer cells .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
CytotoxicitySignificant against MCF-7 cells (IC50 = 19.6 µM)
Apoptosis InductionUpregulation of Bax; downregulation of Bcl-2
Cell Cycle ArrestIncreased S phase population

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions. For example, a triazole ring can be introduced via cyclization of hydrazides or amidrazones under reflux in polar aprotic solvents like DMSO or ethanol (65–70°C, 12–18 hours). Post-cyclization, esterification with methyl chloroformate or methanol under acidic catalysis may follow . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of triazole precursors to benzoyl chloride derivatives), solvent choice (DMSO for solubility vs. ethanol for ease of purification), and reaction time (monitored via TLC or HPLC). Microwave-assisted synthesis can reduce reaction times by 30–50% .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Combine chromatographic and spectroscopic techniques:

  • HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95% threshold) .
  • 1H/13C NMR confirms substituent positions (e.g., chloro and triazole proton shifts at δ 8.2–8.5 ppm for aromatic protons, δ 3.9 ppm for methyl ester) .
  • LC-MS verifies molecular weight (e.g., [M+H]+ peak at m/z 268.6) and detects side products .
  • Elemental analysis ensures correct C, H, N, Cl ratios (±0.3% theoretical) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid dust generation. Store in sealed containers at 2–8°C. Spills require neutralization with 10% sodium bicarbonate and solidification with vermiculite .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure determination?

  • Methodological Answer : Use SHELX suite tools:

  • SHELXD for phase problem resolution via dual-space algorithms (e.g., charge flipping) .
  • SHELXL refinement with TWIN/BASF commands to model twinning (e.g., Hooft parameter > 0.45 indicates merohedral twinning) .
  • Validate with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry checks (e.g., Rint < 5% for high-quality data) . Cross-reference with spectroscopic data to resolve ambiguous electron density (e.g., triazole ring orientation) .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

  • Methodological Answer :

  • Standardize synthesis : Strict control of reaction pH (±0.2 units), temperature (±2°C), and purification (recrystallization solvent ratios) .
  • QC protocols : Pre-assay HPLC-UV (λ = 254 nm) and LC-MS to confirm consistency.
  • Bioassay design : Include internal controls (e.g., reference inhibitors) and triplicate runs. Use nonlinear regression (e.g., Hill equation) to calculate IC50 with 95% confidence intervals .

Q. How can computational modeling predict interaction mechanisms with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Maestro with triazole ring as a pharmacophore. Parameterize partial charges via DFT (B3LYP/6-31G*) .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability (RMSD < 2.0 Å). Validate with SPR or ITC (ΔG = −RT lnKa) .
  • SAR analysis : Compare with analogs (e.g., chloro vs. methyl substituents) to map steric/electronic effects on inhibition .

Q. What advanced techniques characterize supramolecular interactions in coordination polymers incorporating this compound?

  • Methodological Answer :

  • PXRD : Identify crystal packing motifs (e.g., π-π stacking between triazole and benzoate groups) .
  • TGA/DSC : Measure thermal stability (decomposition >200°C indicates strong metal-ligand bonds) .
  • BET analysis : Quantify surface area (>300 m²/g suggests microporous structure) for catalytic or gas storage applications .

Data Contradiction Analysis

Q. How should conflicting bioactivity results (e.g., IC50 variability) be investigated?

  • Methodological Answer :

  • Source triangulation : Compare assay conditions (e.g., cell line passage number, serum concentration) .
  • Metabolite screening : Use LC-QTOF to detect degradation products (e.g., ester hydrolysis to carboxylic acid) .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey test (p < 0.05) to confirm significance. Replicate in orthogonal assays (e.g., fluorogenic vs. colorimetric) .

Tables for Key Data

Parameter Typical Value Method Reference
Melting Point139–141°CDifferential Scanning Calorimetry
LogP (Octanol-Water)2.1 ± 0.3Shake-Flask HPLC
IC50 (Enzyme X Inhibition)12.3 µM (95% CI: 11.5–13.1)Fluorescence Polarization
Crystallographic R-factorR1 = 0.045SHELXL Refinement

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